![molecular formula C17H20N2O3S B1328731 1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide CAS No. 1000018-32-5](/img/structure/B1328731.png)

1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

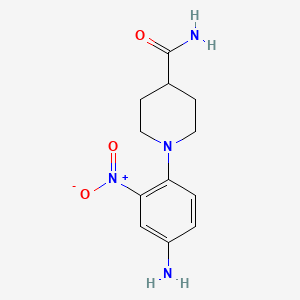

1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide is a chemical compound with the molecular formula C17H20N2O3S and a molecular weight of 332.42 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of 1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide can be represented by the SMILES notation: CS(=O)(=O)C1=CC=C(C2=CC=CC=C21)N3CCC(CC3)C(=O)N .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide, such as its melting point, boiling point, and density, are not provided in the available resources .Aplicaciones Científicas De Investigación

Metabolic and Pharmacokinetic Properties

- Metabolic Pathways and Clearance : A compound structurally similar to the requested molecule, used as a histone deacetylase (HDAC) inhibitor, showed distinct metabolic pathways depending on the route of administration. Intravenous dosing led to a specific metabolite, while oral dosing resulted in different major metabolites. The lung significantly contributed to its clearance, highlighting the importance of the route of administration in its metabolic fate (Fonsi et al., 2009).

Ligands and Receptor Interactions

- Positron Emission Tomography (PET) Imaging Agents : Synthesis of carbon-11 labeled naphthalene-sulfonamides, including a compound with structural similarities, was explored for PET imaging of human CCR8, a chemokine receptor. This highlights its potential use in imaging and diagnostic applications (Wang et al., 2008).

Chemical Synthesis and Optimization

- Ligand Synthesis for Copper-Catalyzed Couplings : A structurally related amide ligand was utilized in Cu-catalyzed couplings, indicating the compound's relevance in facilitating chemical reactions, particularly in the pharmaceutical industry (Ma et al., 2017).

Biological and Pharmacological Studies

- Inhibitors of Soluble Epoxide Hydrolase : Compounds with a similar structure were identified as inhibitors of soluble epoxide hydrolase, a key enzyme in the metabolism of epoxides. This demonstrates its potential role in the modulation of biological pathways (Thalji et al., 2013).

- Receptor Binding Studies : Analogues of the molecule were tested for binding to dopamine and serotonin receptors, showing selectivity and potential use in neurological studies (Carato et al., 2007).

Potential Applications in Neurology and Imaging

- Microglia Imaging in Neuroinflammation : A compound with structural similarities was used in PET imaging of microglia, targeting specific receptors. This underscores its application in studying neuroinflammation and related disorders (Horti et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-methylsulfonylnaphthalen-1-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-23(21,22)16-7-6-15(13-4-2-3-5-14(13)16)19-10-8-12(9-11-19)17(18)20/h2-7,12H,8-11H2,1H3,(H2,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOSSKYGNDIFCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C2=CC=CC=C21)N3CCC(CC3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401182714 |

Source

|

| Record name | 1-[4-(Methylsulfonyl)-1-naphthalenyl]-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide | |

CAS RN |

1000018-32-5 |

Source

|

| Record name | 1-[4-(Methylsulfonyl)-1-naphthalenyl]-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Methylsulfonyl)-1-naphthalenyl]-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401182714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328648.png)

![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid](/img/structure/B1328650.png)

![4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B1328653.png)

![8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328655.png)

![1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol](/img/structure/B1328656.png)

![8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328658.png)

![2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid](/img/structure/B1328659.png)

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1328662.png)

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1328664.png)